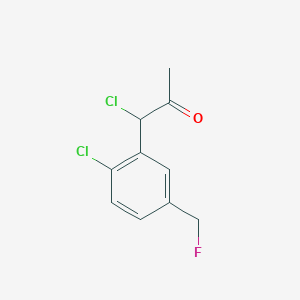![molecular formula C17H19F3O6S B14043056 9-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14043056.png)
9-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate is a complex organic compound with potential applications in various fields of chemistry and industry. The compound features a benzo[b]oxepin core, which is a bicyclic structure containing both benzene and oxepin rings. The presence of trifluoromethyl and sulfonyl groups adds to its reactivity and potential utility in synthetic chemistry.
Méthodes De Préparation
The synthesis of 9-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the benzo[b]oxepin core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the trifluoromethyl and sulfonyl groups: These groups are introduced using reagents such as trifluoromethanesulfonic anhydride under controlled conditions.
Esterification with pivalic acid: The final step involves esterification with pivalic acid to form the pivalate ester.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Analyse Des Réactions Chimiques
9-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include trifluoromethanesulfonic anhydride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in the study of biochemical pathways and drug development.
Industry: The compound’s reactivity makes it useful in various industrial processes, including the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 9-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate exerts its effects depends on its specific application. In general, the compound’s reactivity is influenced by the presence of the trifluoromethyl and sulfonyl groups, which can participate in various chemical reactions. These groups can interact with molecular targets through mechanisms such as nucleophilic substitution, oxidation, and reduction, affecting the pathways involved.
Comparaison Avec Des Composés Similaires
Similar compounds include other benzo[b]oxepin derivatives and trifluoromethyl-substituted compounds. Compared to these, 9-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate is unique due to the combination of its bicyclic structure and the presence of both trifluoromethyl and sulfonyl groups. This combination enhances its reactivity and potential utility in various applications.
Some similar compounds include:
- 9-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate
- Dibutylboron trifluoromethanesulfonate
- 9-Borabicyclo[3.3.1]nonyl trifluoromethanesulfonate
These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the unique properties of this compound.
Propriétés
Formule moléculaire |
C17H19F3O6S |
|---|---|
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
[9-methyl-5-(trifluoromethylsulfonyloxy)-2,3-dihydro-1-benzoxepin-8-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H19F3O6S/c1-10-12(25-15(21)16(2,3)4)8-7-11-13(6-5-9-24-14(10)11)26-27(22,23)17(18,19)20/h6-8H,5,9H2,1-4H3 |
Clé InChI |
KSQPWUKGNUCSNX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1OCCC=C2OS(=O)(=O)C(F)(F)F)OC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


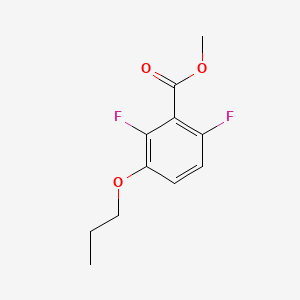
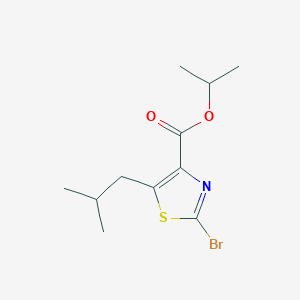
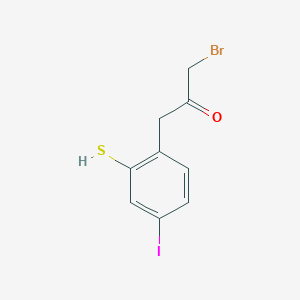

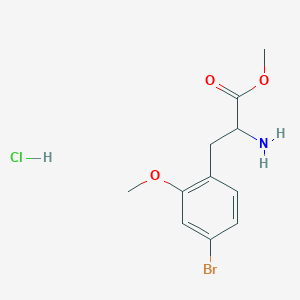



![Tert-butyl 4-[(4-bromophenyl)methylidene]piperidine-1-carboxylate](/img/structure/B14043037.png)

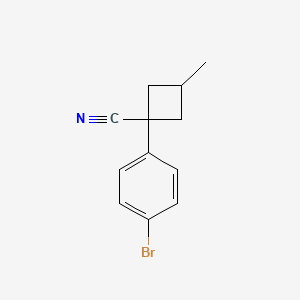
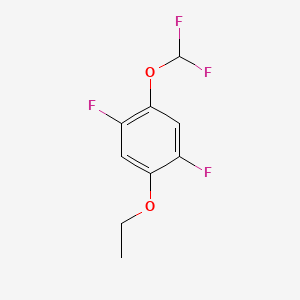
![6,8-Dioxabicyclo[3.2.1]octan-3-ol](/img/structure/B14043062.png)
